4-Desacetylvinblastine hydrazide - 55383-37-4

4-Desacetylvinblastine hydrazide

Catalog Number: EVT-256794
CAS Number: 55383-37-4
Molecular Formula: C43H56N6O7
Molecular Weight: 768.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Desacetylvinblastine hydrazide (DAVLB-hyd), also known as vindesine hydrazide, is a semi-synthetic derivative of vinblastine, a natural alkaloid extracted from the Madagascar periwinkle plant (Catharanthus roseus). [, , ] It belongs to the class of Vinca alkaloids, specifically the vinblastine family. [, , , , , , ] 4-Desacetylvinblastine hydrazide is a crucial component in the development of antibody-drug conjugates (ADCs), acting as a potent cytotoxic payload designed to target and eliminate cancer cells. [, , , , , , ]

Synthesis Analysis

The synthesis of 4-Desacetylvinblastine hydrazide involves a multi-step process that starts with the extraction and isolation of vinblastine from the periwinkle plant. [, , ] The critical step involves the conversion of vinblastine to 4-desacetylvinblastine, followed by its reaction with hydrazine to form the hydrazide derivative. [, , ] This process requires careful control of reaction conditions and purification steps to obtain high purity DAVLB-hyd. [, , ]

Molecular Structure Analysis

While no papers in the provided set explicitly detail the molecular structure analysis of DAVLB-hyd, it is structurally similar to vinblastine, with a modification at the C4 position where an acetyl group is replaced by a hydrazide group. [, , ] This modification is crucial for its conjugation to antibodies. [, , ]

Chemical Reactions Analysis

The key chemical reaction involving 4-Desacetylvinblastine hydrazide is its conjugation to monoclonal antibodies. [, , , , , , ] This reaction typically involves the use of a linker molecule that facilitates the attachment of DAVLB-hyd to the antibody while maintaining its stability and activity. [, , , , , , ] Various linker strategies have been explored to optimize the stability and release kinetics of DAVLB-hyd at the tumor site. [, ]

Mechanism of Action

4-Desacetylvinblastine hydrazide, like other Vinca alkaloids, exerts its cytotoxic effect by binding to tubulin, a protein that forms microtubules, essential components of the cell's cytoskeleton. [, , , , , , ] This binding disrupts microtubule assembly and dynamics, leading to cell cycle arrest and apoptosis, effectively killing cancer cells. [, , , , , , ]

Applications

The primary application of 4-Desacetylvinblastine hydrazide lies in its use as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy. [, , , , , , ] These conjugates utilize monoclonal antibodies to deliver DAVLB-hyd specifically to tumor cells, minimizing off-target toxicity and improving therapeutic efficacy. [, , , , , , ] Researchers have explored DAVLB-hyd conjugated ADCs against various cancer types, including:

  • Ovarian Cancer: Preclinical studies have demonstrated the efficacy of KS1/4-DAVLB-hyd conjugates in inhibiting tumor growth and improving survival in ovarian cancer models. [, ]

  • Lung Cancer: Research suggests that antibody-mediated targeting of DAVLB-hyd to lung cancer cells enhances its delivery to the tumor, potentially improving therapeutic outcomes compared to free drug administration. []

  • Glioma: Studies in glioma models have shown promising results with 9.2.27-DAVLB-hyd conjugates, exhibiting significant tumor growth suppression and prolonged survival. []

Future Directions
  • Optimization of Linker Technology: Further research into novel linkers with enhanced stability and controlled release kinetics can improve the efficacy and safety profile of DAVLB-hyd based ADCs. [, ]

  • Exploration of Combination Therapies: Combining DAVLB-hyd conjugates with other therapeutic modalities, such as chemotherapy or immunotherapy, could potentially enhance anti-tumor responses and overcome drug resistance. [, ]

  • Development of Novel Antibody Targets: Identifying new tumor-specific antigens and developing highly specific antibodies against them will expand the application of DAVLB-hyd conjugates to a wider range of cancer types. [, ]

  • Personalized Medicine Approaches: Investigating the use of DAVLB-hyd conjugates in the context of personalized medicine, tailoring treatment based on individual patient tumor characteristics, could optimize therapeutic outcomes. []

KS1/4-Desacetylvinblastine Hydrazide (LY203725)

  • Compound Description: KS1/4-Desacetylvinblastine hydrazide (LY203725) is a monoclonal antibody-vinca conjugate. This chemoimmunoconjugate links the KS1/4 monoclonal antibody, which targets tumor-associated antigens present in various adenocarcinomas, to 4-desacetylvinblastine hydrazide via a hydrazone bond. [] LY203725 has shown potent antitumor activity in vivo against human solid tumor xenografts in mice, demonstrating improved efficacy and safety compared to unconjugated 4-desacetylvinblastine hydrazide. [] The conjugate exhibits pH- and temperature-dependent hydrolysis, releasing 4-desacetylvinblastine hydrazide in solution, a characteristic thought to be a significant factor in its antitumor activity. [] Studies in rat and monkey models have investigated the pharmacokinetics and disposition of LY203725. []
  • Relevance: This compound is directly derived from 4-desacetylvinblastine hydrazide, conjugated to the KS1/4 monoclonal antibody. This linkage aims to deliver the cytotoxic agent specifically to tumor cells. []

KS1/4-beta-Alanine-Methylenemalonic Acid Ethyl Ester-4-Desacetylvinblastine 23-Hydrazide (KS1/4-BAMME-DAVLB-HY)

  • Compound Description: This compound is a chemoimmunoconjugate designed for ovarian carcinoma therapy. [] It comprises the KS1/4 antibody linked to 4-desacetylvinblastine 23-hydrazide (DAVLB-HY) through a beta-alanine-methylenemalonic acid ethyl ester linker. [] In preclinical studies, KS1/4-BAMME-DAVLB-HY exhibited significant antitumor activity in a human ovarian carcinoma xenograft model, leading to increased survival rates. []
  • Relevance: This compound utilizes 4-desacetylvinblastine hydrazide as its cytotoxic payload, linked to the KS1/4 antibody for targeted delivery. The linker in this conjugate is designed for a specific release profile, influencing the drug's efficacy and potency. []

KS1/4-beta-Alanine-5-Formylpyrrole-2-Carboxylic Acid-4-Desacetylvinblastine 23-Hydrazide (KS1/4-BAP-DAVLB-HY)

  • Compound Description: Similar to KS1/4-BAMME-DAVLB-HY, this chemoimmunoconjugate is also designed for potential use in ovarian carcinoma therapy. [] It consists of the KS1/4 antibody conjugated to 4-desacetylvinblastine 23-hydrazide (DAVLB-HY) via a beta-alanine-5-formylpyrrole-2-carboxylic acid linker. [] Preclinical studies using a human ovarian carcinoma xenograft model demonstrated its efficacy in increasing survival rates. []
  • Relevance: This compound shares the same cytotoxic payload, 4-desacetylvinblastine hydrazide, with the previously mentioned conjugate, emphasizing the exploration of different linker strategies to optimize the drug delivery and release for improved therapeutic outcomes. []

9.2.27-4-Desacetylvinblastine-3-Carboxyhydrazide

  • Compound Description: This chemoimmunoconjugate combines the 4-desacetylvinblastine-3-carboxyhydrazide (DAVLBHY) with the glioma-reactive monoclonal antibody 9.2.27. [] This antibody specifically targets the core protein of chondroitin sulfate proteoglycans, which are abundant in human glioblastomas. [] In vivo studies using a human glioma xenograft model showed that this conjugate significantly suppressed tumor growth, even achieving long-term tumor suppression or preventing tumor recurrence in some cases. []
  • Relevance: This conjugate leverages the cytotoxic potential of 4-desacetylvinblastine-3-carboxyhydrazide, a closely related derivative of 4-desacetylvinblastine hydrazide, and links it to a different antibody, 9.2.27, to target a different type of cancer - glioma. []

L/1C2-4-Desacetylvinblastine-3-Carboxyhydrazide

  • Compound Description: This is another antibody-drug conjugate that utilizes 4-desacetylvinblastine-3-carboxyhydrazide (DAVLBHYD) as the cytotoxic agent, this time conjugated to the L/1C2 antibody. [] The murine IgG3 monoclonal antibody L/1C2 demonstrates reactivity with a significant percentage of human carcinomas, showing a strong affinity for tumors with squamous differentiation. [] In xenograft models, the L/1C2-DAVLBHYD conjugate displayed superior antitumor activity compared to free drug, free antibody, mixtures of the two, or control conjugates using non-tumor-binding IgGs. []
  • Relevance: This conjugate further highlights the use of 4-desacetylvinblastine-3-carboxyhydrazide, a close derivative of 4-desacetylvinblastine hydrazide, in conjunction with different antibodies, showcasing the versatility of this approach in targeting various tumor types. []

4-Desacetylvinblastine

  • Relevance: 4-Desacetylvinblastine is the parent compound of 4-desacetylvinblastine hydrazide. The hydrazide moiety in 4-desacetylvinblastine hydrazide allows for its conjugation to antibodies, enabling targeted delivery to tumor cells and potentially mitigating the systemic toxicity associated with the free drug. [, ]

Properties

CAS Number

55383-37-4

Product Name

4-Desacetylvinblastine hydrazide

IUPAC Name

methyl (13S,15R,17S)-17-ethyl-13-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10-(hydrazinecarbonyl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate

Molecular Formula

C43H56N6O7

Molecular Weight

768.9 g/mol

InChI

InChI=1S/C43H56N6O7/c1-6-39(53)21-25-22-42(38(52)56-5,33-27(13-17-48(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)55-4)47(3)35-41(28)15-18-49-16-10-14-40(7-2,34(41)49)36(50)43(35,54)37(51)46-44/h8-12,14,19-20,25,34-36,45,50,53-54H,6-7,13,15-18,21-24,44H2,1-5H3,(H,46,51)/t25-,34-,35+,36+,39-,40+,41+,42-,43-/m0/s1

InChI Key

PPRGGNQLPSVURC-ZVTSDNJWSA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O

Solubility

Soluble in DMSO

Synonyms

4-DAVLB-HY
4-deacetylvinblastine hydrazide
4-desacetylvinblastine hydrazide
4-desacetylvinblastine-3-carboxhydrazide
DAVLBHYD
desacetylvinblastine-3-carboxylic acid hydrazide

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.